iso-Propyl (4-pentylphenyl) sulfide
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Overview
Description
Iso-Propyl (4-pentylphenyl) sulfide is a sulfur-containing organic compound with the molecular formula C14H22S and a molecular weight of 222.39 g/mol. It belongs to the class of organosulfur compounds and has been the focus of considerable scientific research in recent years.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Propyl (4-pentylphenyl) sulfide typically involves the reaction of 4-pentylphenyl magnesium bromide with isopropyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Iso-Propyl (4-pentylphenyl) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Iso-Propyl (4-pentylphenyl) sulfide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of iso-Propyl (4-pentylphenyl) sulfide involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Iso-Propyl (4-pentylphenyl) sulfide can be compared with other similar organosulfur compounds, such as:
Thiophenes: Known for their aromaticity and use in organic electronics.
Sulfoxides: Commonly used as solvents and intermediates in organic synthesis.
Sulfones: Known for their stability and use in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-pentyl-4-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-4-5-6-7-13-8-10-14(11-9-13)15-12(2)3/h8-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKTVWCVBGKPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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